molecular formula C15H16O4 B14204620 8-Hydroxy-5-methoxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one CAS No. 824952-08-1

8-Hydroxy-5-methoxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one

Cat. No.: B14204620
CAS No.: 824952-08-1
M. Wt: 260.28 g/mol
InChI Key: ZFVPNRFMCMVXRX-UHFFFAOYSA-N
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Description

8-Hydroxy-5-methoxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one is a complex organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-5-methoxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: Selection of appropriate phenolic and methoxy precursors.

    Alkylation: Introduction of the pent-1-en-1-yl group through alkylation reactions.

    Cyclization: Formation of the benzopyran ring via cyclization reactions.

    Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups through selective hydroxylation and methoxylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions might convert the compound into more saturated derivatives.

    Substitution: Various substitution reactions can occur, particularly at the hydroxyl and methoxy positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant or anti-inflammatory properties.

    Medicine: Potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, fragrances, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Hydroxy-5-methoxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Similar structure with a benzopyran core, known for their anticoagulant properties.

    Flavonoids: Another class of benzopyrans with diverse biological activities.

    Chromones: Compounds with a similar core structure but different functional groups.

Uniqueness

8-Hydroxy-5-methoxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one is unique due to its specific functional groups and potential biological activities, which might differ from other benzopyrans.

Properties

CAS No.

824952-08-1

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

8-hydroxy-5-methoxy-3-pent-1-enylisochromen-1-one

InChI

InChI=1S/C15H16O4/c1-3-4-5-6-10-9-11-13(18-2)8-7-12(16)14(11)15(17)19-10/h5-9,16H,3-4H2,1-2H3

InChI Key

ZFVPNRFMCMVXRX-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC1=CC2=C(C=CC(=C2C(=O)O1)O)OC

Origin of Product

United States

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